2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
Description
2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a sulfur-containing acetamide derivative characterized by a benzo[d]isothiazole 1,1-dioxide core linked to a thioacetamide group and a substituted phenyl ring (3-fluoro-4-methylphenyl). The compound’s structure combines electron-withdrawing (sulfonyl) and electron-donating (thioether) groups, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S2/c1-10-6-7-11(8-13(10)17)18-15(20)9-23-16-12-4-2-3-5-14(12)24(21,22)19-16/h2-8H,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFDLSXVICTWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C32)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising a benzo[d]isothiazole moiety, a thioether linkage, and an acetamide functional group, which may contribute to its diverse biological effects.
Chemical Structure
The chemical structure can be represented as follows:
This structure includes:
- A benzo[d]isothiazole core known for its biological activity.
- A thioether linkage that may enhance interaction with biological targets.
- An acetamide group that can influence pharmacological properties.
Biological Activity Overview
Research into similar compounds has indicated various biological activities, including antimicrobial, antifungal, and anticancer properties. Preliminary studies suggest that derivatives of this compound could exhibit inhibitory effects against several pathogens, including viruses like respiratory syncytial virus and influenza A virus.
The mechanism of action for this compound may involve:
- Protein Interactions : The dioxido groups and thioether linkage allow for strong interactions with specific proteins or enzymes, potentially inhibiting their activity.
- Cellular Disruption : By interfering with essential cellular processes, the compound may exert antimicrobial or anticancer effects.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of benzo[d]isothiazole exhibited significant activity against Gram-positive and Gram-negative bacteria. The presence of the thioether group in our compound may enhance this activity due to increased lipophilicity.
- Anticancer Properties : Research on similar compounds has shown potential in inhibiting cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, showing promising results in reducing viability through apoptosis induction.
- Inflammatory Response Modulation : Compounds containing isothiazole moieties have been reported to modulate inflammatory responses in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Sulfonamide Derivatives
Thioacetamide Derivatives
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide ():
2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-isopropylphenyl)acetamide ():
Heterocyclic Acetamides with Varied Cores
Triazino[5,6-b]indole Derivatives ():
- N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23): Core: Triazinoindole instead of benzoisothiazole. Properties: Purity >95%, synthesized via acid-amine coupling.
Benzofuran-Oxadiazole Derivatives ():
- 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) :
Table 1: Key Properties of Selected Analogues
*Calculated based on molecular formula C₁₆H₁₄FN₂O₃S₂.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
